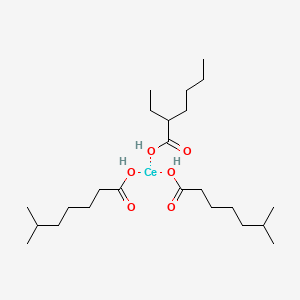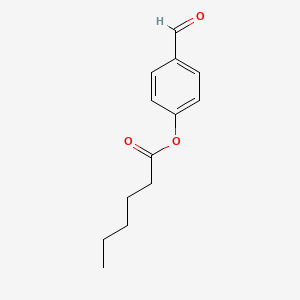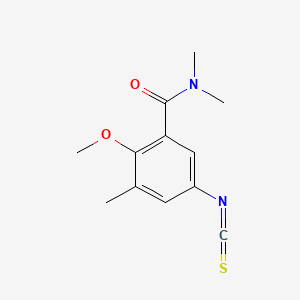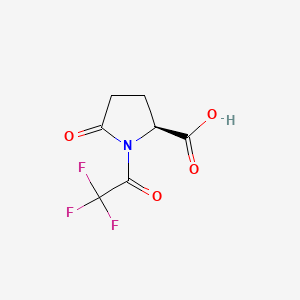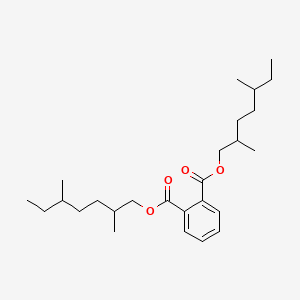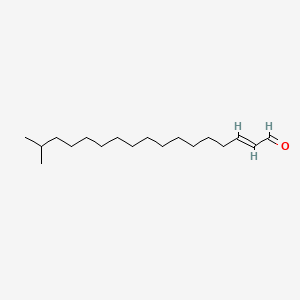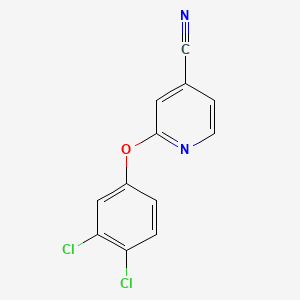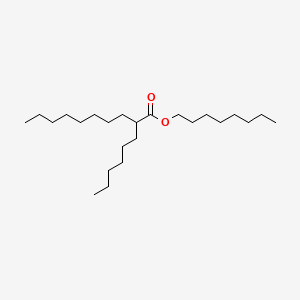
Octyl 2-hexyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 2-hexyldecanoate: is an ester compound with the molecular formula C24H48O2 and a molecular weight of 368.63672 g/mol . It is commonly used in various industrial applications due to its unique chemical properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl 2-hexyldecanoate can be synthesized through the esterification of 2-hexyldecanoic acid with octanol . This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and optimized conditions to ensure high yield and purity. The reaction mixture is usually subjected to distillation to separate the ester from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Octyl 2-hexyldecanoate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breakdown of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a base catalyst such as sodium methoxide.
Major Products:
Hydrolysis: 2-Hexyldecanoic acid and octanol.
Transesterification: A new ester and the original alcohol.
Scientific Research Applications
Chemistry: Octyl 2-hexyldecanoate is used as a solvent and intermediate in organic synthesis. Its stability and low volatility make it suitable for various chemical reactions and formulations .
Biology and Medicine: In biomedical research, this compound is used in the formulation of lipid-based drug delivery systems. It helps in enhancing the solubility and bioavailability of hydrophobic drugs .
Industry: The compound is widely used in the cosmetics industry as an emollient and skin-conditioning agent. It provides a smooth and non-greasy feel to cosmetic products .
Mechanism of Action
Octyl 2-hexyldecanoate exerts its effects primarily through its interaction with lipid membranes. It integrates into the lipid bilayer, altering its fluidity and permeability. This can enhance the delivery of encapsulated drugs or active ingredients to target cells .
Comparison with Similar Compounds
Properties
CAS No. |
93982-02-6 |
|---|---|
Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
octyl 2-hexyldecanoate |
InChI |
InChI=1S/C24H48O2/c1-4-7-10-13-15-18-21-23(20-17-12-9-6-3)24(25)26-22-19-16-14-11-8-5-2/h23H,4-22H2,1-3H3 |
InChI Key |
BMEOCUNQVBHWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)

